2-(4-{5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carbonyl)-1,3-benzothiazole
Description
The compound 2-(4-{5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carbonyl)-1,3-benzothiazole (hereafter referred to as Compound A) is a heterocyclic molecule featuring a 1,3-benzothiazole core linked via a carbonyl group to a piperazine ring. The piperazine moiety is further substituted with a pyridin-2-yl group bearing a 5-(propan-2-yl)-1,2,4-oxadiazole at the 5-position.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-[5-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S/c1-14(2)20-25-19(26-30-20)15-7-8-18(23-13-15)27-9-11-28(12-10-27)22(29)21-24-16-5-3-4-6-17(16)31-21/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXGNLYISKWOTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is synthesized via cyclization between a nitrile and an amidoxime.
Procedure :
- Synthesis of Amidoxime Precursor :
React 5-cyano-2-aminopyridine with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (80°C, 6 h). Isolate 5-amidoximo-2-aminopyridine by filtration.
- Cyclization with Isobutyryl Chloride :
Treat the amidoxime with isobutyryl chloride in dichloromethane (DCM) at 0°C, followed by triethylamine (TEA) as a base. Stir at room temperature for 12 h to yield 5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine .
Key Data :
- Yield : 68–72%
- Characterization : $$ ^1H $$ NMR (400 MHz, DMSO-$$d_6$$): δ 8.52 (d, J = 2.4 Hz, 1H), 8.34 (dd, J = 8.8, 2.4 Hz, 1H), 6.72 (d, J = 8.8 Hz, 1H), 2.98 (hept, J = 6.8 Hz, 1H), 1.38 (d, J = 6.8 Hz, 6H).
Acylation with 1,3-Benzothiazole-2-Carboxylic Acid
Carbodiimide-Mediated Amide Coupling
The final step involves forming the amide bond between piperazine and benzothiazole.
Procedure :
- Activation of Carboxylic Acid :
Stir 1,3-benzothiazole-2-carboxylic acid (1.2 equiv) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in DCM (0°C, 30 min).
- Coupling with Piperazine Intermediate :
Add 4-{5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine (1 equiv) and TEA (3 equiv). Stir at room temperature for 24 h. Purify via recrystallization (ethanol/water).
Key Data :
- Yield : 75–80%
- Characterization :
Optimization and Challenges
Regioselectivity in Oxadiazole Formation
Competing 1,3,4-oxadiazole formation is mitigated by strict stoichiometric control of isobutyryl chloride and low-temperature addition.
Purification of Polar Intermediates
Piperazine derivatives exhibit high polarity, necessitating chromatographic purification with methanol-modified eluents.
Chemical Reactions Analysis
Pathway A: Benzothiazole Formation
-
Starting Materials : Begin with 2-aminobenzothiazole and appropriate aldehydes or ketones.
-
Reflux Reaction : The reaction of 2-aminobenzothiazole with carbonyl compounds in the presence of a catalyst (e.g., p-TSA) leads to the formation of benzothiazole derivatives through a condensation reaction.
-
Formation of Piperazine Linkage : The benzothiazole derivative can then be reacted with piperazine derivatives under acidic conditions to form the desired piperazine linkage.
-
Oxadiazole Incorporation : Finally, the introduction of the oxadiazole moiety can be achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide, yielding the complete structure .
Chemical Reactions
The compound exhibits several notable chemical reactions that can be categorized as follows:
Nucleophilic Substitution Reactions
-
The presence of electron-withdrawing groups in the benzothiazole moiety enhances nucleophilicity, allowing for nucleophilic substitution reactions at various positions on the aromatic rings.
Cyclization Reactions
-
Under acidic or basic conditions, this compound can undergo cyclization reactions to form new heterocycles, particularly involving oxadiazoles and triazoles, which have been reported to exhibit enhanced biological activities .
Hydrolysis and Decomposition
-
The amide bond present in the compound is susceptible to hydrolysis under acidic or basic conditions, leading to the release of piperazine derivatives and other fragments.
Biological Activities
Research has indicated that compounds similar to 2-(4-{5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carbonyl)-1,3-benzothiazole exhibit various biological activities:
Antimicrobial Activity
-
Several derivatives have shown significant antimicrobial activity against various bacteria and fungi, suggesting potential applications in treating infections .
Antitumor Activity
-
Compounds containing benzothiazole and oxadiazole moieties have been evaluated for their anticancer properties, showing promising results in inhibiting cancer cell proliferation in vitro .
Data Table
| Reaction Type | Reactants/Conditions | Products/Notes |
|---|---|---|
| Nucleophilic Substitution | Benzothiazole + Nucleophile | Substituted Benzothiazoles |
| Cyclization | Oxadiazole + Hydrazine | Triazoles/Oxadiazoles |
| Hydrolysis | Amide bond under acidic conditions | Piperazine derivatives |
| Biological Screening | Antimicrobial tests | Active compounds against pathogens |
This comprehensive overview highlights the synthetic routes, chemical reactivity, and potential biological significance of the target compound while adhering to professional standards in scientific reporting.
Scientific Research Applications
2-(4-{5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carbonyl)-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-{5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carbonyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it could inhibit topoisomerase I, leading to anticancer activity .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Heterocyclic Modifications
Benzothiazole vs. Pyrazole/Pyrimidine Derivatives
- Compound A contains a 1,3-benzothiazole core, which is structurally distinct from pyrazole or pyrimidine derivatives. For instance, 4b (2-[5-(4-Methylphenyl)-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-pyrazol-1-yl]quinoline) replaces benzothiazole with a pyrazole-quinoline system.
- Compound 3 (from ) features pyrazolo[3,4-d]pyrimidine, a fused heterocycle with different hydrogen-bonding capabilities. Benzothiazole’s sulfur atom in Compound A could influence redox properties and membrane permeability .
Piperazine vs. Piperidine Linkers
- A structurally similar compound, 2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole , replaces the piperazine in Compound A with piperidine. Piperazine’s two nitrogen atoms increase basicity and solubility, whereas piperidine’s single nitrogen may reduce polarity, affecting pharmacokinetics .
Oxadiazole Isomerism and Substituent Effects
- Compound A contains a 1,2,4-oxadiazole ring, whereas analogs like 8d (5-phenyl-1,3,4-oxadiazole-2-thiol derivative) and 9d (1,3,4-thiadiazole derivative) feature different heterocycles. The 1,2,4-oxadiazole in Compound A provides distinct dipole moments and metabolic stability compared to 1,3,4-oxadiazoles or thiadiazoles, which may exhibit higher reactivity due to sulfur incorporation .
Pharmacological Implications
- Compound 16 and 17 (), which are thiazol-2-ylhydrazones, demonstrate antioxidant and MAO-B inhibitory activities. Compound A ’s benzothiazole-piperazine-oxadiazole architecture may target similar enzymes but with improved selectivity due to its extended aromatic system and piperazine linker .
- Pyrazoline derivatives (e.g., ) exhibit antitumor activity. The benzothiazole in Compound A could enhance DNA intercalation or kinase inhibition compared to pyrazoline-based structures .
Comparative Data Table
Biological Activity
The compound 2-(4-{5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carbonyl)-1,3-benzothiazole is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article provides an overview of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Oxadiazole moiety : Known for diverse biological activities including anticancer and anti-inflammatory properties.
- Pyridine and piperazine rings : Contribute to the compound's ability to interact with various biological targets.
- Benzothiazole unit : Often associated with antimicrobial and anticancer activities.
The molecular formula is with a molecular weight of 396.49 g/mol.
Anticancer Activity
Research indicates that compounds containing oxadiazole and benzothiazole moieties often exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown promising activity against various cancer cell lines. In vitro studies have demonstrated that modifications in the structure can enhance cytotoxicity against human cancer cells such as HeLa (cervical cancer) and MCF7 (breast cancer) .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 12.5 | Induction of apoptosis |
| Compound B | MCF7 | 8.3 | Inhibition of tubulin polymerization |
| Compound C | A549 | 15.0 | DNA intercalation |
Antimicrobial Activity
The benzothiazole component is known for its antimicrobial properties. Compounds similar to the one have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
Studies on related oxadiazole derivatives suggest they possess anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2), which are critical enzymes in the inflammatory response .
Case Study 1: Synthesis and Evaluation
A study synthesized various derivatives of oxadiazoles and evaluated their biological activities. The findings indicated that structural modifications significantly influenced their anticancer potency. For example, introducing electron-withdrawing groups enhanced activity against specific cancer cell lines .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that the presence of specific substituents on the oxadiazole ring could modulate the compound's biological activity. Compounds with halogen substitutions showed increased potency against cancer cell lines, suggesting that electronic effects play a crucial role in their mechanism of action .
Q & A
Basic: Synthetic Routes and Optimization
Q: What are the established synthetic pathways for preparing this compound, and how can reaction conditions (e.g., solvents, catalysts) be optimized for yield and purity? A: Synthesis typically involves multi-step reactions, starting with piperazine derivatives and functionalized pyridine precursors. Key steps include:
- Coupling reactions : Piperazine is linked to the pyridine-oxadiazole moiety via nucleophilic substitution or amide bond formation, requiring anhydrous conditions and catalysts like DCC (N,N'-dicyclohexylcarbodiimide) .
- Cyclization : Oxadiazole ring formation via dehydration of acylhydrazides under reflux with POCl₃ or PPA (polyphosphoric acid) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from DMF/ethanol mixtures improves purity .
Optimization involves testing solvent polarity (e.g., DMF vs. THF) and temperature to minimize side products .
Basic: Structural Elucidation Techniques
Q: Which analytical methods are critical for confirming the compound’s structure and purity? A: A combination of spectroscopic and crystallographic methods is essential:
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., piperazine NH at δ 2.5–3.5 ppm, benzothiazole aromatic protons at δ 7.0–8.5 ppm) .
- X-ray crystallography : Resolves stereochemistry and bond angles, particularly for the oxadiazole-pyridine-piperazine core .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₂₃H₂₃N₅O₂S) .
Advanced: Structure-Activity Relationship (SAR) Studies
Q: How can structural modifications enhance the compound’s pharmacological profile? A: Key SAR strategies include:
- Oxadiazole substitution : Replacing the propan-2-yl group with electron-withdrawing groups (e.g., CF₃) may improve metabolic stability .
- Piperazine linker : Introducing carbonyl or methylene linkers alters receptor selectivity (e.g., D3 vs. D2 receptor affinity in dopamine agonists) .
- Benzothiazole modification : Fluorination at the 6-position could enhance blood-brain barrier penetration .
Testing analogs in vitro (e.g., kinase inhibition assays) and in silico (docking studies) prioritizes candidates .
Advanced: Receptor Selectivity and Mechanism
Q: What methodologies identify the compound’s receptor targets and selectivity? A:
- Radioligand binding assays : Quantify affinity for receptors (e.g., Ki values for D3 receptors using [³H]spiperone) .
- Functional assays : cAMP accumulation or β-arrestin recruitment assays assess agonism/antagonism .
- Computational docking : Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding poses in receptor accessory sites .
Basic: Initial Biological Screening
Q: What in vitro assays are recommended for preliminary biological evaluation? A: Prioritize assays based on structural analogs:
- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial screening : Broth microdilution for MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria .
- CYP450 inhibition : Liver microsome assays to assess metabolic stability .
Advanced: Addressing Data Contradictions
Q: How should conflicting data on biological activity between similar compounds be resolved? A:
- Comparative SAR analysis : Systematically vary substituents (e.g., piperazine vs. piperidine) and test in parallel assays .
- Meta-analysis : Pool data from analogs (e.g., pyrazolo-pyrimidines vs. benzothiazoles) to identify trends in activity .
- Crystallographic evidence : Resolve whether structural differences (e.g., bond lengths in oxadiazole) impact target binding .
Advanced: Metabolic Pathway Analysis
Q: What strategies elucidate the compound’s metabolic fate? A:
- In vitro metabolism : Incubate with liver microsomes + NADPH, followed by LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at benzothiazole) .
- Isotope labeling : Use ¹⁴C-labeled compound to trace excretion routes in animal models .
- CYP enzyme profiling : Inhibitor screening (e.g., ketoconazole for CYP3A4) identifies major metabolic enzymes .
Basic: Solubility and Formulation Challenges
Q: How can aqueous solubility be improved for in vivo studies? A:
- Co-solvents : Use cyclodextrins or PEG-400 in vehicle formulations .
- Salt formation : React with HCl or sodium acetate to enhance ionization .
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles .
Advanced: Enantiomer-Specific Activity
Q: Does chirality in the propan-2-yl group affect biological activity? A:
- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) .
- Stereochemical assays : Test (−)- and (+)-isomers in receptor binding assays; prior studies show (−)-isomers often have higher D3 affinity .
Advanced: Computational Modeling for Optimization
Q: How can molecular dynamics simulations guide lead optimization? A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
